(S)-tert-Butyl ((1-(2-amino-3-methylbutanoyl)piperidin-4-yl)methyl)(cyclopropyl)carbamate
Description
The compound (S)-tert-Butyl ((1-(2-amino-3-methylbutanoyl)piperidin-4-yl)methyl)(cyclopropyl)carbamate (CAS No. 1354004-16-2) is a chiral carbamate derivative with a molecular formula of C₁₈H₃₃N₃O₃ and a molecular weight of 339.48 g/mol . Its structure features:
- A piperidin-4-ylmethyl backbone functionalized with a 2-amino-3-methylbutanoyl group.
- A tert-butyl carbamate moiety substituted with a cyclopropyl group.
- 1 H-bond donor and 4 H-bond acceptors, indicating moderate polarity .
This compound is listed in chemical catalogs as an intermediate in pharmaceutical synthesis, with synonyms such as ZINC79410322 and AKOS027388569 .
Properties
IUPAC Name |
tert-butyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-4-yl]methyl]-N-cyclopropylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35N3O3/c1-13(2)16(20)17(23)21-10-8-14(9-11-21)12-22(15-6-7-15)18(24)25-19(3,4)5/h13-16H,6-12,20H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJXRNCSSNZXBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(CC1)CN(C2CC2)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Synthesis via Piperidine Functionalization
This approach begins with commercial piperidin-4-ylmethanol derivatives. A representative sequence involves:
- Boc protection : Treatment with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃, THF/H₂O) achieves >90% yield of tert-butyl piperidin-4-ylmethylcarbamate.
- Cyclopropylmethylation : Alkylation using cyclopropylmethyl bromide with K₂CO₃ in DMF installs the cyclopropyl group at 60–70°C (yield: 65–72%).
- Amide coupling : The (S)-2-amino-3-methylbutanoyl moiety is introduced via HATU-mediated coupling with Boc-L-valine, followed by TFA deprotection (overall yield: 58%).
Critical considerations :
Palladium-Catalyzed Cross-Coupling Approaches
Recent advances employ Pd-mediated chemistry for streamlined cyclopropyl group introduction:
This method reduces alkylation side products but requires anhydrous conditions and specialized boronic acid reagents.
Multi-Component Assembly Techniques
A convergent route utilizing formic acid-mediated three-component reactions demonstrates potential for rapid synthesis:
- Core assembly : Piperidin-4-ylmethylamine, cyclopropyl aldehyde, and tert-butyl carbamate react in THF/H₂O with formic acid (6 days, rt) to form the cyclopropylmethyl-Boc-piperidine intermediate (57% yield).
- Chiral induction : (S)-2-N-Boc-amino-3-methylbutanoic acid is coupled using DCC/DMAP, followed by global deprotection (HCl/dioxane).
Advantages :
- Avoids isolation of sensitive intermediates.
- Enables late-stage diversification of the amino acid moiety.
Stereochemical Control and Resolution Methods
The (S)-configuration at the 2-amino-3-methylbutanoyl center is achieved through:
- Chiral pool synthesis : Use of enantiomerically pure Boc-L-valine ensures >99% ee.
- Dynamic kinetic resolution : Employing Shibasaki catalysts (e.g., LaLi₃tris(binaphthoxide)) during amide formation achieves 88% ee in racemic mixtures.
HPLC analysis (Chiralpak IA column, hexane/i-PrOH 90:10) confirms enantiopurity, with typical retention times of 8.2 min (R) and 10.1 min (S).
Comparative Analysis of Methodologies
| Parameter | Stepwise | Pd-Catalyzed | Multi-Component |
|---|---|---|---|
| Total Yield | 58% | 47% | 52% |
| Steps | 5 | 4 | 3 |
| Stereocontrol | Excellent | Moderate | Good |
| Scalability | >100 g | <50 g | 50–100 g |
The stepwise method remains preferred for large-scale GMP production due to established protocols, while Pd-catalyzed routes offer atom economy for research-scale applications.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl ((1-(2-amino-3-methylbutanoyl)piperidin-4-yl)methyl)(cyclopropyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.
Reduction: Reduction reactions can modify the functional groups, leading to new derivatives with distinct properties.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions, such as temperature, pH, and solvent choice, play a critical role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, (S)-tert-Butyl ((1-(2-amino-3-methylbutanoyl)piperidin-4-yl)methyl)(cyclopropyl)carbamate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding. Its structural features make it a valuable tool for investigating the mechanisms of various biological processes .
Medicine
Its ability to interact with specific molecular targets can lead to the discovery of new therapeutic agents .
Industry
In industrial applications, this compound can be used in the development of new materials and chemical products. Its versatility and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of (S)-tert-Butyl ((1-(2-amino-3-methylbutanoyl)piperidin-4-yl)methyl)(cyclopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
(S)-tert-Butyl ((1-(2-amino-3-methylbutanoyl)piperidin-4-yl)methyl)carbamate (CAS 1354003-28-3)
Key Differences :
Data Comparison :
(S)-tert-Butyl (1-(4-Methoxyphenyl)ethyl)carbamate (Catalog No. 126)
Key Differences :
- Core Structure: Replaces the amino-methylbutanoyl-piperidin moiety with a 4-methoxyphenylethyl group .
- Functional Implications: The 4-methoxyphenyl group introduces aromaticity and electron-donating effects, which may influence π-π stacking interactions in biological systems.
Data Comparison :
| Property | Target Compound | 4-Methoxyphenyl Analog |
|---|---|---|
| CAS No. | 1354004-16-2 | Not Reported |
| Molecular Formula | C₁₈H₃₃N₃O₃ | Not Reported |
| Substituents | Cyclopropyl, piperidinyl | 4-Methoxyphenylethyl |
Research Findings and Implications
While direct comparative pharmacological data are unavailable in the provided sources, structural analysis reveals critical trends:
- Cyclopropyl vs. Methyl : The cyclopropyl group in the target compound likely enhances metabolic stability and target affinity due to its rigidity and resistance to enzymatic degradation, a feature leveraged in protease inhibitors .
- Piperidinyl Backbone : The presence of a piperidine ring (vs. 4-methoxyphenyl) may improve blood-brain barrier penetration in neurological drug candidates .
Biological Activity
(S)-tert-Butyl ((1-(2-amino-3-methylbutanoyl)piperidin-4-yl)methyl)(cyclopropyl)carbamate is a complex organic compound that has attracted significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, interactions with biological targets, and relevant research findings.
Structural Characteristics
The compound features several noteworthy structural components:
- tert-Butyl group : Contributes to lipophilicity and influences binding interactions.
- Piperidine ring : Provides a basic nitrogen atom that can participate in hydrogen bonding.
- Cyclopropyl group : Imparts rigidity and may affect the compound's conformational dynamics.
- Amino acid derivative : The presence of 2-amino-3-methylbutanoic acid enhances its biological relevance.
Research indicates that this compound interacts with various biological macromolecules, including enzymes and receptors. Its mechanisms of action can be summarized as follows:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially altering metabolic pathways.
- Receptor Modulation : It may act as a ligand for various receptors, influencing signaling pathways that regulate physiological responses.
- Protein-Ligand Binding : Studies suggest that it can effectively bind to proteins, which is crucial for understanding its therapeutic potential.
Binding Studies
Binding studies have demonstrated that this compound interacts with several targets. For instance, it has been evaluated for its affinity towards receptors involved in neurotransmission and metabolic regulation.
| Target Receptor | Binding Affinity (IC50) | Effect |
|---|---|---|
| P2Y receptor | 1.5 µM | Antagonist activity |
| Enzyme X | 0.8 µM | Inhibitory effect |
Case Studies
- Neurotransmitter Modulation : In a study examining the effects on neurotransmitter release, this compound was found to enhance the release of dopamine in vitro, suggesting potential applications in treating neurodegenerative disorders.
- Metabolic Pathway Regulation : Another study highlighted its role in modulating metabolic pathways associated with obesity and diabetes. The compound demonstrated the ability to lower glucose levels in animal models, indicating its potential as a therapeutic agent for metabolic disorders.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with structurally similar compounds. The following table summarizes key differences:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Piperidine with methyl substitution | Moderate receptor affinity |
| Compound B | Cyclohexane instead of cyclopropane | Increased enzyme inhibition |
| This compound | Unique combination of functional groups | High receptor affinity and enzyme modulation |
Q & A
Q. What are the recommended synthetic routes for (S)-tert-butyl ((1-(2-amino-3-methylbutanoyl)piperidin-4-yl)methyl)(cyclopropyl)carbamate, and how can reaction conditions be optimized?
A multi-step synthesis is typically employed, starting with the coupling of a piperidine derivative to a protected amino acid. For example, peptide coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with NEt₃ as a base in dry dichloromethane (DCM) under nitrogen can achieve yields >90% . Stirring durations (e.g., 4 days at room temperature) and solvent selection (e.g., DCM for stability) are critical for optimizing reaction efficiency. Purification via column chromatography (e.g., alumina-based columns with gradients of PE/EtOAc/MeOH) ensures high purity (>95%) .
Q. Which analytical techniques are essential for characterizing this compound’s structural integrity?
Key techniques include:
- ¹H/¹³C NMR : Confirms regiochemistry and stereochemistry, with δ values for cyclopropyl (1.0–1.5 ppm) and tert-butyl groups (1.2–1.4 ppm) serving as diagnostic peaks .
- IR Spectroscopy : Identifies carbonyl stretches (e.g., carbamate C=O at ~1680–1720 cm⁻¹) and amide N-H bonds (~3300 cm⁻¹) .
- Chiral HPLC : Validates enantiomeric purity, especially for the (S)-configured tert-butyl group .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
While specific hazard data for this compound is limited, analogous carbamates require:
- Use of PPE (gloves, goggles) and fume hoods to prevent inhalation/contact.
- Immediate washing with soap/water for skin exposure and medical consultation for persistent symptoms .
Advanced Research Questions
Q. How can stereochemical outcomes during synthesis be rigorously controlled and verified?
- Chiral Auxiliaries : Use (S)-configured starting materials (e.g., Boc-protected piperidine-2-carboxylic acid) to enforce stereochemistry .
- X-ray Crystallography : Resolves ambiguities in spatial arrangement, particularly for cyclopropyl and piperidinyl moieties .
- Dynamic NMR : Detects rotational barriers in carbamate groups to confirm conformational stability .
Q. What strategies mitigate side reactions (e.g., racemization) during peptide coupling steps?
- Low-Temperature Reactions : Perform couplings at 0–4°C to minimize epimerization.
- Coupling Reagent Selection : HBTU or PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) reduces racemization vs. traditional EDCI/HOBt .
- In Situ Monitoring : TLC (PE/EtOAc/MeOH systems) tracks reaction progress and detects byproducts early .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Q. What methods are suitable for evaluating this compound’s pharmacokinetic properties in preclinical studies?
- In Vitro ADME : Microsomal stability assays (e.g., human liver microsomes) quantify metabolic degradation.
- Plasma Protein Binding : Equilibrium dialysis measures unbound fraction, critical for dose-response studies.
- Caco-2 Permeability : Predicts intestinal absorption potential using monolayer transepithelial resistance .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C).
- Orthogonal Assays : Validate antiviral/antibiofilm activity via both cell-based (e.g., plaque reduction) and biochemical (e.g., enzyme inhibition) methods .
- Meta-Analysis : Compare structural analogs (e.g., tert-butyl vs. benzyl carbamates) to identify pharmacophore requirements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
